molecular formula C21H22N4O4S B2527997 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE CAS No. 1448065-98-2

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE

Cat. No.: B2527997
CAS No.: 1448065-98-2
M. Wt: 426.49
InChI Key: RCSKDLSNIGDNER-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE is a complex organic compound that features a unique combination of benzodioxin, thiophene, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved by cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling Reactions: The thiophene and piperidine units are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin moiety can undergo oxidation to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the design of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE: A simpler analog lacking the thiophene and oxadiazole moieties.

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)]PIPERIDIN-1-YL}ACETAMIDE: Lacking the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring and thiophene moiety in N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE imparts unique electronic properties and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(22-16-1-2-17-18(11-16)28-9-8-27-17)12-25-6-3-14(4-7-25)20-23-24-21(29-20)15-5-10-30-13-15/h1-2,5,10-11,13-14H,3-4,6-9,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKDLSNIGDNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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